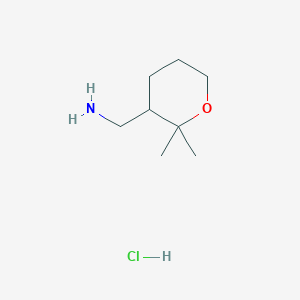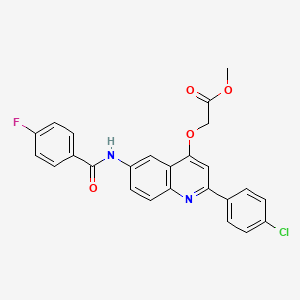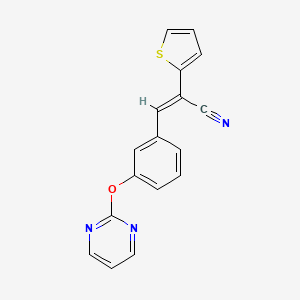
(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride” is an organic compound . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride” is C8H18ClNO. The InChI code is 1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H .
Physical And Chemical Properties Analysis
“(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride” is a powder . It has a molecular weight of 179.69 . The compound is stored at room temperature .
科学的研究の応用
Synthesis and Characterization
A study detailed the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting methodologies that could be applicable to synthesizing similar compounds like "(2,2-Dimethyloxan-3-yl)methanamine; hydrochloride" for various research purposes (Zhai Zhi-we, 2014).
Research on diiron(III) complexes with tridentate 3N ligands has explored their use as functional models for methane monooxygenases, indicating the potential of such compounds in catalysis and enzyme model studies (M. Sankaralingam & M. Palaniandavar, 2014).
Chemical Reactions and Applications
- A paper on the surface-catalyzed reaction between gases 2,2-dimethylpropanal and methanamine, resulting in the formation of active-site imines, provides insights into the chemical properties and reaction mechanisms of similar compounds, which could be relevant for industrial and synthetic chemistry applications (L. Mascavage, P. Sonnet, & D. R. Dalton, 2006).
Potential Research Applications
- The iron(III) complexes study of pyridoxal Schiff base for enhanced cellular uptake showcases the relevance of such compounds in biological systems, potentially indicating a route for the delivery of similar chemical entities within cellular environments (Uttara Basu et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(2,2-dimethyloxan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIPRQOTHSKQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCO1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyloxan-3-yl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)


![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2728876.png)
![3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2728878.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2728879.png)
![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)